molecular formula C18H15F3N2OS B2816141 11-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene CAS No. 670270-62-9

11-methyl-3-[3-(trifluoromethyl)phenoxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene

Cat. No.: B2816141
CAS No.: 670270-62-9
M. Wt: 364.39
InChI Key: FGVNBFBHDQJLES-UHFFFAOYSA-N
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Description

7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenoxy group, and a tetrahydrobenzothiolo pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-1One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the trifluoromethyl group to a methyl group.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its potential as a bioactive molecule.

    Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug discovery and development. It may be investigated for its effects on various biological targets.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group and phenoxy group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine is unique due to its specific combination of functional groups and its tetrahydrobenzothiolo pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the phenoxy group contributes to its binding interactions with molecular targets.

Properties

IUPAC Name

7-methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c1-10-5-6-13-14(7-10)25-17-15(13)16(22-9-23-17)24-12-4-2-3-11(8-12)18(19,20)21/h2-4,8-10H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVNBFBHDQJLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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